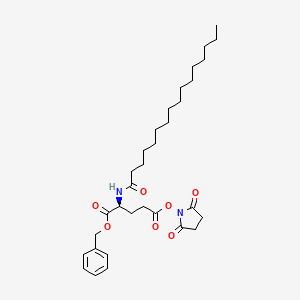
1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, which are used in the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves several steps. One common method includes the coupling of a palmitoyl derivative with a glutamic acid derivative. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of automated synthesizers and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives of the original compound .
Scientific Research Applications
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It plays a crucial role in the development of GLP-1 analogs, which are used in the treatment of type 2 diabetes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves its interaction with specific molecular targets. In the case of GLP-1 analogs, the compound binds to GLP-1 receptors, stimulating insulin release and reducing blood glucose levels. The pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels, leading to enhanced insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester: This compound is structurally similar and also used in the synthesis of GLP-1 analogs.
Palmitoyl-Glu (OSu)-OtBu: Another similar compound with applications in peptide synthesis.
Uniqueness
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is unique due to its specific structure, which allows for efficient coupling with GLP-1 peptides. This makes it particularly valuable in the development of long-acting GLP-1 analogs for diabetes treatment .
Properties
Molecular Formula |
C32H48N2O7 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C32H48N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(35)33-27(32(39)40-25-26-18-15-14-16-19-26)21-24-31(38)41-34-29(36)22-23-30(34)37/h14-16,18-19,27H,2-13,17,20-25H2,1H3,(H,33,35)/t27-/m0/s1 |
InChI Key |
MKKUOKAPKNGKMN-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















